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molecular formula C7H4ClNO2S B030356 3-Cyanobenzenesulfonyl chloride CAS No. 56542-67-7

3-Cyanobenzenesulfonyl chloride

Cat. No. B030356
M. Wt: 201.63 g/mol
InChI Key: BHNRGBRMCNHNQD-UHFFFAOYSA-N
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Patent
US08202863B2

Procedure details

A flask containing DCM (90 mL) and methylamine in water (40 wt %, 7.5 mmol) is chilled in an ice water bath with magnetic stirring. 3-Cyano-benzenesulfonyl chloride (5 g, 2.49 mmol) is added along with DCM (10 mL) to wash down the sides of the flask. After 30 min, concentrated HCl in water is added at 0° C., until the reaction is acidic (pH<4). Water (50 mL) is added and DCM is removed in vacuo. The residue is filtered to afford 3-cyano-N-methyl-benzenesulfonamide as a solid (99%). MS: 195 (M+H); 1H NMR (300 MHz, CDCl3): δ 2.76 (d, 3H), 4.48 (broad-s, N—H), 7.7 (t, 1H), 7.9 (d, 1H), 8.13 (d, 1H), 8.19 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].O.[C:4]([C:6]1[CH:7]=[C:8]([S:12](Cl)(=[O:14])=[O:13])[CH:9]=[CH:10][CH:11]=1)#[N:5]>C(Cl)Cl>[C:4]([C:6]1[CH:7]=[C:8]([S:12]([NH:2][CH3:1])(=[O:14])=[O:13])[CH:9]=[CH:10][CH:11]=1)#[N:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
7.5 mmol
Type
reactant
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is chilled in an ice water bath with magnetic stirring
WASH
Type
WASH
Details
to wash down the sides of the flask
ADDITION
Type
ADDITION
Details
concentrated HCl in water is added at 0° C., until the reaction
ADDITION
Type
ADDITION
Details
Water (50 mL) is added
CUSTOM
Type
CUSTOM
Details
DCM is removed in vacuo
FILTRATION
Type
FILTRATION
Details
The residue is filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)S(=O)(=O)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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